molecular formula C23H18Cl2N2 B412080 1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole

1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B412080
M. Wt: 393.3g/mol
InChI Key: WIQWLODHWXEDMJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with dichlorophenyl, phenyl, and styryl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the cyclization process .

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated that this compound may possess pharmacological properties, making it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H18Cl2N2

Molecular Weight

393.3g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazole

InChI

InChI=1S/C23H18Cl2N2/c24-21-14-13-20(16-22(21)25)27-23(18-9-5-2-6-10-18)15-19(26-27)12-11-17-7-3-1-4-8-17/h1-14,16,23H,15H2/b12-11+

InChI Key

WIQWLODHWXEDMJ-VAWYXSNFSA-N

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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